Cas no 2060027-53-2 (7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde)

7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1,3-Benzodioxole-4-carboxaldehyde, 7-[(ethylamino)methyl]-2,2-difluoro-
- 7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde
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- MDL: MFCD30500180
- インチ: 1S/C11H11F2NO3/c1-2-14-5-7-3-4-8(6-15)10-9(7)16-11(12,13)17-10/h3-4,6,14H,2,5H2,1H3
- InChIKey: HKKDYRDDEBKLSV-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(CNCC)C=CC(C=O)=C2OC1(F)F
7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339191-1g |
7-[(ethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde |
2060027-53-2 | 1g |
$943.0 | 2023-09-03 | ||
Enamine | EN300-339191-0.5g |
7-[(ethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde |
2060027-53-2 | 0.5g |
$905.0 | 2023-09-03 | ||
Enamine | EN300-339191-5.0g |
7-[(ethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde |
2060027-53-2 | 5.0g |
$2732.0 | 2023-02-23 | ||
Enamine | EN300-339191-5g |
7-[(ethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde |
2060027-53-2 | 5g |
$2732.0 | 2023-09-03 | ||
Enamine | EN300-339191-10g |
7-[(ethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde |
2060027-53-2 | 10g |
$4052.0 | 2023-09-03 | ||
Enamine | EN300-339191-0.25g |
7-[(ethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde |
2060027-53-2 | 0.25g |
$867.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091600-1g |
7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde |
2060027-53-2 | 95% | 1g |
¥4697.0 | 2023-03-11 | |
Enamine | EN300-339191-0.1g |
7-[(ethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde |
2060027-53-2 | 0.1g |
$829.0 | 2023-09-03 | ||
Enamine | EN300-339191-10.0g |
7-[(ethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde |
2060027-53-2 | 10.0g |
$4052.0 | 2023-02-23 | ||
Enamine | EN300-339191-0.05g |
7-[(ethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde |
2060027-53-2 | 0.05g |
$792.0 | 2023-09-03 |
7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehydeに関する追加情報
Professional Introduction to Compound with CAS No. 2060027-53-2 and Product Name: 7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde
The compound with the CAS number 2060027-53-2 and the product name 7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic aldehydes that have garnered considerable attention due to their unique structural properties and potential applications in drug development. The presence of both difluoro and dioxaindane moieties in its molecular framework imparts distinct electronic and steric characteristics, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, particularly those incorporating fluorine atoms. Fluorine substitution has been widely recognized for its ability to modulate metabolic stability, lipophilicity, and binding affinity of drug molecules. The difluoro group in 7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde is strategically positioned to enhance these properties, thereby facilitating the design of more effective therapeutic agents.
The 1,3-dioxaindane core is another critical feature of this compound, providing a rigid scaffold that can be engineered to interact with biological targets. This structural motif has been extensively studied for its potential in inhibiting various enzymes and receptors involved in disease pathways. Current research indicates that derivatives of dioxaindane have shown promise in preclinical studies for applications ranging from anti-inflammatory to anticancer therapies. The aldehyde functionality at the 4-position further extends the compound's utility as a synthetic intermediate, enabling the facile introduction of diverse substituents to tailor its biological activity.
One of the most compelling aspects of 7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde is its potential as a building block for more complex molecules. The ethylamino group provides a handle for further functionalization, allowing chemists to explore modifications that could enhance pharmacokinetic profiles or target specific disease mechanisms. This flexibility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel drug candidates.
Recent advancements in computational chemistry have also contributed to a deeper understanding of how structural modifications influence biological activity. Molecular modeling studies on related compounds suggest that the difluoro and dioxaindane moieties can significantly impact binding interactions with biological targets by altering electron distribution and steric hindrance. These insights are being leveraged to guide the rational design of new analogs derived from 7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde, with the aim of improving potency and selectivity.
The synthesis of this compound presents an interesting challenge due to the complexity of its heterocyclic framework. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have enabled efficient access to complex dioxaindane derivatives. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry, which are crucial factors in pharmaceutical development.
In conclusion, 7-(ethylamino)methyl-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde represents a promising entity in the realm of medicinal chemistry. Its unique structural features offer a wealth of opportunities for further exploration in drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.
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